(2-Amino-1-{bicyclo[2.2.1]heptan-1-yl}ethyl)dimethylamine
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Overview
Description
(2-Amino-1-{bicyclo[221]heptan-1-yl}ethyl)dimethylamine is a chemical compound characterized by its unique bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Amino-1-{bicyclo[2.2.1]heptan-1-yl}ethyl)dimethylamine typically involves the reaction of bicyclo[2.2.1]heptane derivatives with appropriate amines under controlled conditions. One common method involves the use of palladium-catalyzed reactions to introduce the amino group into the bicyclic framework .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
(2-Amino-1-{bicyclo[2.2.1]heptan-1-yl}ethyl)dimethylamine undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve the use of reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the amino group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts, hydrogen peroxide, lithium aluminum hydride, and various nucleophiles. Reaction conditions such as temperature, pressure, and solvent choice are optimized based on the desired reaction .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or alcohols, while substitution reactions can produce a variety of functionalized derivatives .
Scientific Research Applications
(2-Amino-1-{bicyclo[2.2.1]heptan-1-yl}ethyl)dimethylamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential interactions with biological targets, such as enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Industry: It is used in the development of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of (2-Amino-1-{bicyclo[2.2.1]heptan-1-yl}ethyl)dimethylamine involves its interaction with specific molecular targets. For instance, it may act as an antagonist at certain receptors, modulating their activity and influencing downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-1-{bicyclo[2.2.1]heptan-2-yl}ethan-1-one hydrochloride
- Bicyclo[2.2.1]heptane containing N,N′-diarylsquaramide
Uniqueness
(2-Amino-1-{bicyclo[2.2.1]heptan-1-yl}ethyl)dimethylamine is unique due to its specific bicyclic structure and the presence of the dimethylamine group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C11H22N2 |
---|---|
Molecular Weight |
182.31 g/mol |
IUPAC Name |
1-(1-bicyclo[2.2.1]heptanyl)-N,N-dimethylethane-1,2-diamine |
InChI |
InChI=1S/C11H22N2/c1-13(2)10(8-12)11-5-3-9(7-11)4-6-11/h9-10H,3-8,12H2,1-2H3 |
InChI Key |
BHPKYCYFFNLSAH-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(CN)C12CCC(C1)CC2 |
Origin of Product |
United States |
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